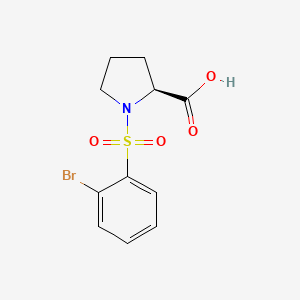

(S)-1-((2-Bromophenyl)sulfonyl)pyrrolidine-2-carboxylic acid

Description

(S)-1-((2-Bromophenyl)sulfonyl)pyrrolidine-2-carboxylic acid is a chiral sulfonamide derivative featuring a pyrrolidine-2-carboxylic acid core substituted with a 2-bromophenylsulfonyl group. The (S)-configuration at the pyrrolidine ring’s C2 position ensures stereochemical specificity, which is critical for interactions with biological targets such as enzymes or receptors. Sulfonamide derivatives are widely explored in medicinal chemistry due to their roles as protease inhibitors, antimicrobial agents, and enzyme modulators . The bromine atom on the phenyl ring enhances lipophilicity and may influence binding affinity through steric and electronic effects, distinguishing it from analogs with smaller substituents (e.g., fluorine or methyl groups).

Properties

IUPAC Name |

(2S)-1-(2-bromophenyl)sulfonylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO4S/c12-8-4-1-2-6-10(8)18(16,17)13-7-3-5-9(13)11(14)15/h1-2,4,6,9H,3,5,7H2,(H,14,15)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOKRXKCJCWTOBK-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2Br)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)S(=O)(=O)C2=CC=CC=C2Br)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-((2-Bromophenyl)sulfonyl)pyrrolidine-2-carboxylic acid typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.

Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via a sulfonylation reaction using a sulfonyl chloride reagent.

Bromination: The bromophenyl moiety can be introduced through a bromination reaction using bromine or a brominating agent.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-1-((2-Bromophenyl)sulfonyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

(S)-1-((2-Bromophenyl)sulfonyl)pyrrolidine-2-carboxylic acid is a chiral compound featuring a pyrrolidine ring substituted with a carboxylic acid group and a sulfonyl group attached to a bromophenyl moiety. It has the molecular formula and a molecular weight of 334.19 g/mol. The compound is also identified by the CAS number 1308922-45-3.

Scientific Research Applications

This compound has applications in several areas of scientific research:

- Medicinal Chemistry: It serves as a building block in synthesizing pharmaceutical compounds with potential therapeutic effects.

- Organic Synthesis: It can be used as an intermediate in creating more complex molecules.

- Biological Studies: It facilitates the study of how sulfonyl-containing compounds affect biological systems.

- Industrial Applications: It may be used to develop new materials or as a reagent in chemical processes.

Chemical Reactions

This compound can undergo various chemical reactions:

- Oxidation: Used to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: Used to remove or alter specific functional groups. Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

- Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions using nucleophiles like amines or thiols.

The products of these reactions depend on the specific reagents and conditions used; oxidation may yield sulfonic acids, while substitution reactions can produce derivatives with different functional groups.

Additional Properties

- IUPAC Name: (2S)-1-(2-bromophenyl)sulfonylpyrrolidine-2-carboxylic acid

- Molecular Formula:

- Molecular Weight: 334.19 g/mol

- CAS Number: 1308922-45-3

Mechanism of Action

The mechanism of action of (S)-1-((2-Bromophenyl)sulfonyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The sulfonyl group can interact with enzymes or receptors, leading to changes in their activity. The bromophenyl moiety may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following compounds share the pyrrolidine-2-carboxylic acid scaffold but differ in substituents, leading to variations in physicochemical properties and bioactivity:

(2S)-1-(Fluorosulfonyl)pyrrolidine-2-carboxylic Acid

- Substituent : Fluorosulfonyl (-SO₂F)

- Molecular Formula: C₅H₈FNO₄S

- Molecular Weight : 197.18 g/mol

- This compound may exhibit enhanced solubility in polar solvents compared to bulkier analogs .

(2S)-1-[2-(Trifluoromethyl)benzenesulfonyl]pyrrolidine-2-carboxylic Acid

- Substituent : 2-(Trifluoromethyl)benzenesulfonyl

- Molecular Formula: C₁₂H₁₂F₃NO₄S

- Molecular Weight : 323.29 g/mol

- Key Features : The trifluoromethyl (-CF₃) group is strongly electron-withdrawing, increasing the sulfonyl group’s electrophilicity. This may enhance interactions with nucleophilic residues in enzyme active sites .

(S)-N-(2-Benzoylphenyl)-1-(2-fluorobenzyl)pyrrolidine-2-carboxamide

- Substituent : 2-Fluorobenzyl and benzoylphenyl groups

- Molecular Formula : C₂₆H₂₄FN₂O₂ (estimated)

- This compound’s synthesis involves methanesulfonyl chloride activation, a method applicable to other sulfonamide derivatives .

Cyclic Tetrapeptide Derivatives (e.g., Cyclo 1-[2-(cyclopentanecarbonyl)-3-phenylpropionyl]-pyrrolidine-2-carboxylic acid ...)

Comparative Data Table

| Compound Name | Substituent | Molecular Formula | Molecular Weight (g/mol) | Notable Bioactivity |

|---|---|---|---|---|

| Target Compound | 2-Bromophenylsulfonyl | C₁₁H₁₁BrNO₄S | 333.23 | Potential protease inhibition |

| (2S)-1-(Fluorosulfonyl)pyrrolidine-2-carboxylic acid | Fluorosulfonyl | C₅H₈FNO₄S | 197.18 | High solubility |

| (2S)-1-[2-(Trifluoromethyl)benzenesulfonyl]pyrrolidine-2-carboxylic acid | 2-(Trifluoromethyl)benzenesulfonyl | C₁₂H₁₂F₃NO₄S | 323.29 | Enhanced electrophilicity |

| Cyclic tetrapeptide derivative | Cyclic peptide | Variable | ~500–600 | Antimicrobial activity |

Key Findings from Comparative Analysis

Substituent Effects on Lipophilicity :

- The bromophenyl group in the target compound increases lipophilicity (LogP ~2.5 estimated) compared to fluorosulfonyl (LogP ~1.2) or trifluoromethylbenzenesulfonyl (LogP ~2.0) analogs. This may improve blood-brain barrier penetration or tissue distribution .

Electronic and Steric Influences: Bromine’s inductive electron-withdrawing effect could stabilize the sulfonyl group’s negative charge, enhancing hydrogen-bonding interactions with target proteins.

Biological Activity Trends :

- Sulfonamide derivatives with aromatic substituents (e.g., bromophenyl, benzoylphenyl) show promise in targeting proteases like thrombin or HIV-1 protease. Smaller substituents (e.g., fluorosulfonyl) may favor solubility but reduce target affinity .

Biological Activity

(S)-1-((2-Bromophenyl)sulfonyl)pyrrolidine-2-carboxylic acid is a chiral compound with significant potential in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

- IUPAC Name : (2S)-1-(2-bromophenyl)sulfonylpyrrolidine-2-carboxylic acid

- Molecular Formula : CHBrNOS

- Molecular Weight : 334.19 g/mol

- CAS Number : 1308922-45-3

The compound features a pyrrolidine ring substituted with a bromophenyl moiety and a sulfonyl group, which are crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves:

- Formation of the Pyrrolidine Ring : Cyclization reactions using amino acid derivatives.

- Introduction of the Sulfonyl Group : Sulfonylation using sulfonyl chlorides.

- Bromination : Using brominating agents to introduce the bromophenyl group.

These steps can be optimized for yield and purity through various reaction conditions and purification techniques such as chromatography .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Interaction : The sulfonyl group may interact with enzymes, modulating their activity.

- Binding Affinity : The bromophenyl moiety enhances binding affinity to biological targets, potentially influencing pharmacodynamics.

Anticancer Activity

Research has demonstrated that compounds similar to this compound exhibit anticancer properties. For example, studies on 5-oxopyrrolidine derivatives showed variable anticancer activity against A549 human lung adenocarcinoma cells. The structure-dependent nature of these compounds indicates that modifications can enhance or reduce cytotoxic effects:

| Compound | Viability (%) | Remarks |

|---|---|---|

| Starting Compound | 78–86% | Weak anticancer activity |

| Hydrazone Derivative | Reduced to 64% | Enhanced activity |

| 4-Dimethylamino Phenyl Substitution | Significant increase | Most potent among tested |

These findings suggest that structural modifications can significantly influence the anticancer efficacy of related compounds .

Antimicrobial Activity

In addition to anticancer properties, this compound has been evaluated for antimicrobial effects against multidrug-resistant pathogens. The compound's ability to inhibit bacterial growth makes it a candidate for further research in antimicrobial therapies .

Case Studies and Research Findings

- Study on Anticancer Activity :

- Antimicrobial Screening :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.